molecular formula C15H16FN3OS B6537815 N-(6-{[(3-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide CAS No. 1021214-07-2

N-(6-{[(3-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide

Cat. No.: B6537815
CAS No.: 1021214-07-2
M. Wt: 305.4 g/mol
InChI Key: QSYVGCQYVGRGED-UHFFFAOYSA-N
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Description

N-(6-{[(3-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide, also known as NFMP, is an organic compound with a unique structure and many potential applications in scientific research. It belongs to a class of compounds known as sulfonamides, which are characterized by the presence of a sulfonamide group (SO2NH2) attached to an aromatic ring. NFMP has been studied extensively for its potential use in drug discovery and development, as well as its ability to modulate the activity of various enzymes and receptors.

Scientific Research Applications

N-(6-{[(3-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide has been studied extensively for its potential use in drug discovery and development, as well as its ability to modulate the activity of various enzymes and receptors. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. This compound has also been studied for its ability to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been investigated for its ability to inhibit the activity of the enzyme tyrosine kinase, which is involved in signal transduction pathways.

Mechanism of Action

The precise mechanism of action of N-(6-{[(3-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide is still not fully understood. However, it is believed that this compound binds to the active site of various enzymes and receptors, which then causes a conformational change in the protein structure. This conformational change can then lead to the inhibition of the enzyme or receptor activity. Additionally, this compound has been shown to interact with certain signaling pathways, which can lead to the modulation of gene expression and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes and receptors, including acetylcholinesterase, tyrosine kinase, and cyclooxygenase-2. Additionally, this compound has been shown to modulate the activity of certain signaling pathways, including the MAPK and PI3K pathways. Furthermore, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(6-{[(3-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide in laboratory experiments include its low toxicity, and its ability to modulate the activity of various enzymes and receptors. Additionally, this compound is relatively inexpensive and easy to synthesize. However, there are some limitations to using this compound in laboratory experiments. For example, the precise mechanism of action of this compound is still not fully understood, and its effects on certain signaling pathways are not yet known.

Future Directions

The potential future directions for N-(6-{[(3-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide research include further investigation into its mechanism of action, as well as its effects on various signaling pathways. Additionally, further research into the potential therapeutic applications of this compound could be beneficial. Additionally, further studies into the potential synergistic effects of this compound with other compounds could be beneficial. Finally, further research into the potential toxicity of this compound could be beneficial.

Synthesis Methods

N-(6-{[(3-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide can be synthesized from 3-fluorobenzyl bromide and pyridazine in a two-step reaction. The first step involves the conversion of 3-fluorobenzyl bromide to 3-fluorobenzyl sulfonamide using sodium sulfite and sodium hydroxide. In the second step, the 3-fluorobenzyl sulfonamide is reacted with pyridazine to produce this compound. This reaction is typically carried out at temperatures between 80-90°C, with a catalyst such as pyridine.

Properties

IUPAC Name

N-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3OS/c1-10(2)15(20)17-13-6-7-14(19-18-13)21-9-11-4-3-5-12(16)8-11/h3-8,10H,9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYVGCQYVGRGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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